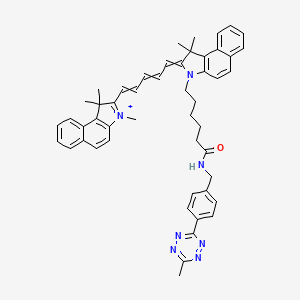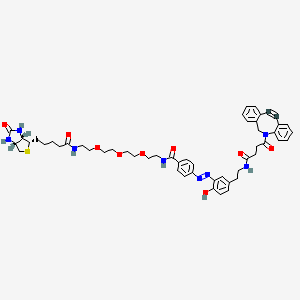
Cyanine5.5 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine5.5 is a far red emitting dye for in vivo imaging and applications requiring low background. This Cyanine5.5 derivative contains tetrazine moiety that reacts with trans-cyclooctenes, cyclopropenes, and some strained cyclooctynes with the formation of stable conjugates. This labeling reaction is extremely fast, and can be used in vivo.
Applications De Recherche Scientifique
Near-Infrared Fluorogenic Dyes
Cyanine5.5 tetrazine and related compounds have been investigated for their potential as near-infrared (NIR) fluorogenic dyes. These dyes are particularly useful in live cell imaging due to their high emission wavelengths and fluorescence turn-on ratios. However, challenges exist in achieving high turn-on ratios in the NIR spectrum due to the intrinsic properties of the tetrazine moiety (Chen et al., 2020).
Bioorthogonal Coupling Agents
Tetrazines, including Cyanine5.5 tetrazine, have found significant application as bioorthogonal coupling agents. This includes applications in intracellular imaging, genetically targeted protein tagging, and in-vivo imaging. They are also important in materials science and have been used in specialty explosives research (Yang et al., 2012).
Super-Resolution Imaging
Cyanine5.5 tetrazine plays a role in super-resolution imaging. When conjugated with proteins, these compounds allow for high-quality imaging, including STED (Stimulated Emission Depletion) microscopy, even under no-wash conditions (Knorr et al., 2018).
Bioorthogonal Labeling and Cell Detection
These tetrazines have been applied in bioorthogonal labeling and cell detection, especially in cancer research. They have been used in pretargeted cancer cell labeling studies, demonstrating their utility as bioorthogonal moieties (Karver et al., 2011).
Pretargeted Live Cell Imaging
Cyanine5.5 tetrazine is applicable in pretargeted live cell imaging, particularly in targeting specific receptors on cancer cells. This chemistry is suitable for in vitro labeling experiments and has potential for in vivo imaging applications (Devaraj et al., 2008).
Development of In Vivo Imaging Probes
Tetrazine ligations, including those involving Cyanine5.5 tetrazine, are important in developing in vivo imaging probes. This includes the imaging of glycans on live cells and in vivo imaging probes for positron emission tomography (Šečkutė & Devaraj, 2013).
mRNA Detection in Live Cells
Cyanine5.5 tetrazine has been used in the development of bioorthogonal probes for mRNA detection in live cells, expanding the application of tetrazine fluorogenic chemistry (Wu et al., 2016).
Advances in Bioorthogonal Chemistry
Cyanine5.5 tetrazine contributes to advances in tetrazine bioorthogonal chemistry, which is essential for imaging, detection, and diagnostic purposes. This includes the development of new synthetic routes and expanding the range of dienophiles (Wu & Devaraj, 2018).
Propriétés
Nom du produit |
Cyanine5.5 tetrazine |
|---|---|
Formule moléculaire |
C50H52N7O+ |
Poids moléculaire |
767.01 |
Nom IUPAC |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
InChI |
InChI=1S/C50H51N7O/c1-34-52-54-48(55-53-34)38-26-24-35(25-27-38)33-51-45(58)23-11-8-16-32-57-42-31-29-37-18-13-15-20-40(37)47(42)50(4,5)44(57)22-10-7-9-21-43-49(2,3)46-39-19-14-12-17-36(39)28-30-41(46)56(43)6/h7,9-10,12-15,17-22,24-31H,8,11,16,23,32-33H2,1-6H3/p+1 |
Clé InChI |
WNOURMMJXOBPLR-UHFFFAOYSA-O |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC6=[N+](C7=C(C6(C)C)C8=CC=CC=C8C=C7)C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cyanine5.5 tetrazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B1192532.png)
![1-(4-(1H-pyrrol-1-yl)phenyl)-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one](/img/structure/B1192533.png)
![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)

